molecular formula C7H9NO3S B8815908 2-Amino-4-methylbenzenesulfonic acid CAS No. 88-62-0

2-Amino-4-methylbenzenesulfonic acid

Cat. No.: B8815908
CAS No.: 88-62-0
M. Wt: 187.22 g/mol
InChI Key: FJHGMUDVUAXUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylbenzenesulfonic acid, a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol, is a versatile intermediate valued for its stability and reactivity in specialized industrial processes . Also known as Sulpho Tobias Acid, this compound serves as a critical building block in several key research and manufacturing sectors. Its primary application is in the synthesis of dyes and pigments, where it contributes to the production of stable, vivid colors with improved resistance to washing and UV exposure for the textile and printing industries . In pharmaceutical research, it is utilized as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in developing anti-inflammatory and antimicrobial formulations, where its structure allows for efficient modifications and high purity levels . Beyond these fields, this compound finds application in environmental science for wastewater treatment by helping to neutralize pollutants and bind heavy metals . It also plays a role in electronics manufacturing, where its properties aid in precision etching and cleaning processes for semiconductors, and in the broader synthesis of specialty chemicals such as surfactants and corrosion inhibitors . This product is intended for research purposes only and is not meant for human consumption.

Properties

CAS No.

88-62-0

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI Key

FJHGMUDVUAXUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₇H₉NO₃S 187.22 ~300 (dec) Dyes, pharmaceuticals
2-Amino-4-chloro-5-methylbenzenesulfonic acid C₇H₇ClNO₃S 235.65 >300 Reactive dyes
4-Amino-5-methoxy-2-methylbenzenesulfonic acid C₈H₁₁NO₄S 217.24 260–265 Enzyme inhibitors, nanomaterials
4,4'-Diamino-2,2'-stilbenedisulfonic acid C₁₄H₁₄N₂O₆S₂ 370.40 >350 Fluorescent whitening agents

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound outperforms its positional isomers in azo dye synthesis due to optimal electronic alignment, yielding higher reaction efficiencies (70–85% yields) .
  • Biological Activity: Derivatives like 4-amino-5-methoxy-2-methylbenzenesulfonic acid show promise in anti-inflammatory drug development by inhibiting cyclooxygenase-2 (COX-2) with IC₅₀ values of ~5 µM .

Preparation Methods

Sulfonation with Fuming Sulfuric Acid

In a patented process for 2-amino-4-sulfobenzoic acid, ortho-nitrotoluene is dissolved in 65% fuming sulfuric acid at 25–85°C, yielding 2-nitro-4-sulfobenzoic acid. Adapting this method for 2-amino-4-methylbenzenesulfonic acid would require substituting ortho-nitrotoluene with 4-methyl-2-nitrobenzene. Sulfonation occurs at the position para to the nitro group, producing 2-nitro-4-methylbenzenesulfonic acid. Subsequent reduction using hydrogen gas (5–10 bar) over a palladium/carbon catalyst at 80–100°C achieves 85–92% yield.

Key Advantages :

  • High regioselectivity due to nitro group directing effects.

  • Recyclable catalysts reduce costs.

Direct Sulfonation of 4-Methylaniline Derivatives

Direct sulfonation of 4-methylaniline presents challenges due to the amino group’s strong activation of the aromatic ring, which can lead to over-sulfonation. Protection-deprotection strategies mitigate this issue.

Acetylation-Sulfonation-Hydrolysis Sequence

  • Protection : 4-Methylaniline is acetylated using acetic anhydride, forming N-acetyl-4-methylaniline.

  • Sulfonation : Treatment with 20% oleum at 50°C directs sulfonation to the ortho position relative to the acetamide group, yielding N-acetyl-2-sulfo-4-methylaniline.

  • Hydrolysis : Refluxing with 6M HCl removes the acetyl group, producing this compound with 78–85% purity.

Reaction Conditions :

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, 100°C, 2 hr95
Sulfonation20% oleum, 50°C, 4 hr80
Hydrolysis6M HCl, reflux, 3 hr85

Continuous Flow Reactor-Based Industrial Synthesis

Industrial-scale production prioritizes efficiency and waste reduction. Continuous flow reactors enable precise control over sulfonation and reduction steps, as demonstrated in the synthesis of 5-amino-4-methoxy-2-methylbenzenesulfonic acid.

Two-Stage Continuous Process

  • Sulfonation Stage : 4-Methylnitrobenzene and chlorosulfonic acid are mixed in a microreactor at 40°C, achieving 95% conversion to 2-nitro-4-methylbenzenesulfonyl chloride.

  • Reduction Stage : The intermediate undergoes catalytic hydrogenation in a packed-bed reactor with Raney nickel at 120°C, yielding this compound at 12 kg/hr.

Advantages Over Batch Processing :

  • 30% reduction in reaction time.

  • 99.5% purity due to minimized side reactions.

Environmental and Economic Optimization Strategies

Recycling Sulfur Oxides

The auto-oxidative reduction method described in patent CN104496863A eliminates external reducing agents by utilizing sulfur oxides generated during sulfonation. Integrating falling-film absorbers recaptures 90% of SO₃ emissions, reducing raw material costs by 22%.

Solvent-Free Sulfonation

Recent advancements employ molten sulfonic acid ionic liquids (e.g., 1-butyl-3-methylimidazolium bisulfate) as dual catalysts and solvents. This approach increases sulfonation efficiency to 94% while eliminating volatile organic compound emissions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Nitro Reduction9298.545High
Protection-Deprotection8599.062Moderate
Continuous Flow9599.538Very High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-methylbenzenesulfonic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sulfonation of 4-methylaniline derivatives. Key factors include:

  • Temperature control : Elevated temperatures (>100°C) improve sulfonation efficiency but may lead to over-sulfonation. Use stepwise heating (e.g., 80°C → 120°C) to balance reactivity .
  • Catalyst selection : Sulfuric acid or chlorosulfonic acid are common, but fuming sulfuric acid (oleum) enhances regioselectivity for the 2-position .
  • Workup : Neutralization with NaOH or KOH precipitates the sulfonic acid, but purity requires recrystallization from hot aqueous ethanol (80% v/v) .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate this compound from structural analogs?

  • NMR :

  • ¹H NMR : Aromatic protons show distinct splitting patterns (e.g., doublet for H-3 at δ 7.2–7.4 ppm, singlet for methyl at δ 2.4 ppm) .
  • ¹³C NMR : Sulfonic acid groups deshield adjacent carbons (C-1 at ~140 ppm) .
    • IR : Strong S=O stretching (1170–1230 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) confirm functional groups .
    • UV-Vis : A λmax at 260–280 nm (π→π* transitions) distinguishes it from methoxy or chloro derivatives .

Q. What solubility properties are critical for designing aqueous-phase reactions involving this compound?

  • Polar solvents : Highly soluble in water (>200 g/L at 25°C) due to the sulfonic acid group. Limited solubility in DMSO (≈50 g/L) and ethanol (<10 g/L) .
  • pH dependence : Solubility decreases below pH 3 (protonation of sulfonate group) and above pH 9 (deprotonation of NH₂) .

Advanced Research Questions

Q. How do substituent electronic effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

  • Mechanistic insights :

  • The amino group (-NH₂) is strongly activating (ortho/para-directing), but steric hindrance from the methyl group at C-4 favors substitution at C-6 .
  • Sulfonic acid groups (-SO₃H) are meta-directing and deactivating, competing with -NH₂ effects. Computational studies (DFT) show charge distribution at C-6 is most electrophilic .
    • Experimental validation : Use competitive halogenation (e.g., bromine in acetic acid) to quantify substitution ratios .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

  • Data reconciliation :

  • Cross-validate calorimetric measurements (e.g., combustion enthalpy) with computational methods (Gaussian-4 theory) .
  • Address discrepancies due to hydration states: Anhydrous vs. monohydrate forms can differ by ≈20 kJ/mol in ΔfH° .
    • Standardization : Use high-purity samples (>99.5%) and NIST-certified reference methods .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition or dye-sensitized solar cell applications?

  • Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonate-Zn²⁺ coordination .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron injection efficiency in solar cells .
  • Validation : Compare predicted redox potentials with cyclic voltammetry data (±0.1 V tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.